Leukotriene E-4 sulfone Leukotriene E-4 sulfone Leukotriene E-4 sulfone is a synthetic leukotriene.
Brand Name: Vulcanchem
CAS No.: 82850-11-1
VCID: VC0532883
InChI: InChI=1S/C23H37NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(20(25)15-14-17-22(26)27)32(30,31)18-19(24)23(28)29/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19?,20-,21+/m0/s1
SMILES: CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N
Molecular Formula: C23H37NO7S
Molecular Weight: 471.6 g/mol

Leukotriene E-4 sulfone

CAS No.: 82850-11-1

Cat. No.: VC0532883

Molecular Formula: C23H37NO7S

Molecular Weight: 471.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leukotriene E-4 sulfone - 82850-11-1

Specification

CAS No. 82850-11-1
Molecular Formula C23H37NO7S
Molecular Weight 471.6 g/mol
IUPAC Name (5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C23H37NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(20(25)15-14-17-22(26)27)32(30,31)18-19(24)23(28)29/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19?,20-,21+/m0/s1
Standard InChI Key ALALOGROFNXDLE-MPWKMEBCSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N
SMILES CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N
Canonical SMILES CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Leukotriene E-4 sulfone (CAS: 82850-11-1) has the molecular formula C23H37NO7S and a molecular weight of 471.61 g/mol . Its structure (Fig. 1) is derived from LTE4, where the sulfide (-S-) group at position 6 is oxidized to a sulfone (-SO2-) group. The compound retains the hydroxyl group at position 5 and the conjugated tetraene system (7E,9E,11Z,14Z), which is critical for receptor interactions .

Fig. 1: Chemical structure of leukotriene E-4 sulfone.

Stability and Physicochemical Properties

The sulfone modification enhances metabolic stability compared to LTE4, which is prone to rapid degradation by myeloperoxidase and oxidative enzymes . Predicted physical properties include a density of 1.193 g/cm³ and solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) . Storage recommendations specify -20°C for long-term stability .

Synthesis and Chemical Modification

Oxidation of LTE4

The primary synthesis route involves oxidizing LTE4 using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions . These methods achieve near-quantitative yields by selectively targeting the sulfide moiety without altering other functional groups.

Alternative Synthetic Pathways

A novel approach utilizes solid-phase peptide synthesis to construct the cysteine-containing backbone, followed by oxidation to introduce the sulfone group . This method is advantageous for producing isotopically labeled variants for pharmacokinetic studies.

Table 1: Comparison of Synthesis Methods

MethodReagentYield (%)Purity (%)Reference
H2O2 oxidationHydrogen peroxide95>98
mCPBA oxidationmCPBA92>97
Solid-phase synthesisN/A85>95

Biological Activity and Pharmacological Profile

Receptor Interactions and Potency

Leukotriene E-4 sulfone acts as a potent contractile agonist on respiratory smooth muscle. In guinea pig tracheal chains, it exhibits a pD2 value of 7.9, comparable to LTD4 sulfone (pD2 = 8.0) but with slower onset and prolonged duration of action . The sulfone’s activity is partially reversible by the leukotriene receptor antagonist FPL-55712, suggesting overlap with classical cys-LT receptors (CysLT1/CysLT2) .

In Vivo Effects

Intravenous administration in anesthetized guinea pigs induces dose-dependent increases in pulmonary resistance (ED50 = 2.0 µg/kg), indicative of bronchoconstrictive activity . Unlike LTE4, which is rapidly metabolized, the sulfone persists in plasma and urine, making it a stable biomarker for leukotriene pathway analysis .

Table 2: Pharmacodynamic Comparison with LTE4

ParameterLTE4 SulfoneLTE4Reference
Tracheal pD27.97.5
Plasma half-life (min)458
Urinary excretion (%)205

Research Applications

Mechanistic Studies of Inflammation

Leukotriene E-4 sulfone is used to probe the role of sulfone-modified leukotrienes in chronic inflammatory diseases. For example, its prolonged activity aids in studying sustained bronchoconstriction in murine asthma models, where it exacerbates airway hyperresponsiveness .

Drug Discovery and Antagonist Screening

The compound serves as a tool to evaluate antagonists targeting atypical LTE4 receptors. In vitro assays demonstrate that montelukast (a CysLT1 antagonist) only partially inhibits sulfone-induced contractions, hinting at undiscovered receptor subtypes .

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